Acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester
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Overview
Description
Acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester is an organic compound that belongs to the class of phenoxy acetic acid derivatives. This compound is characterized by the presence of a phenoxy group substituted with chlorine and iodine atoms, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester typically involves the esterification of the corresponding phenoxy acetic acid derivative. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and iodine atoms on the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new phenoxy derivatives with different substituents.
Scientific Research Applications
Acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester functional group can undergo hydrolysis, releasing the active phenoxy acetic acid derivative, which then exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester
- Acetic acid, (3-chloro-4,6-diiodophenoxy)-, methyl ester
- Acetic acid, (3-bromo-2,4,6-triiodophenoxy)-, methyl ester
Uniqueness
Acetic acid, (3-chloro-2,4,6-triiodophenoxy)-, methyl ester is unique due to the specific arrangement of chlorine and iodine atoms on the phenoxy group. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
646054-41-3 |
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Molecular Formula |
C9H6ClI3O3 |
Molecular Weight |
578.31 g/mol |
IUPAC Name |
methyl 2-(3-chloro-2,4,6-triiodophenoxy)acetate |
InChI |
InChI=1S/C9H6ClI3O3/c1-15-6(14)3-16-9-5(12)2-4(11)7(10)8(9)13/h2H,3H2,1H3 |
InChI Key |
XJPKLZCQLJLRST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C(=C(C=C1I)I)Cl)I |
Origin of Product |
United States |
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